molecular formula C19H19NO7 B3743597 Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate CAS No. 5351-46-2

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B3743597
CAS No.: 5351-46-2
M. Wt: 373.4 g/mol
InChI Key: DZDOZMKJZCPIPZ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate is a substituted benzene-1,4-dicarboxylate ester featuring a 2,6-dimethoxybenzoyl-amino group at the 2-position of the benzene ring. This compound belongs to a class of aromatic dicarboxylates widely utilized in coordination chemistry, particularly as linkers in metal-organic frameworks (MOFs) and other porous coordination polymers (PCPs) . Its structure combines electron-rich methoxy groups and a rigid aromatic backbone, which may influence its coordination behavior, thermal stability, and application in materials science.

Properties

IUPAC Name

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7/c1-24-14-6-5-7-15(25-2)16(14)17(21)20-13-10-11(18(22)26-3)8-9-12(13)19(23)27-4/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDOZMKJZCPIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362469
Record name dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-46-2
Record name dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxybenzoic acid and 2-aminoterephthalic acid.

    Esterification: The carboxylic acid groups are esterified using methanol in the presence of an acid catalyst to form the dimethyl esters.

    Amidation: The esterified product is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in Benzene-1,4-Dicarboxylate Derivatives

The functionalization of benzene-1,4-dicarboxylate (BDC) linkers with diverse substituents significantly impacts their chemical and physical properties. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Benzene-1,4-Dicarboxylate Derivatives
Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications
Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]BDC 2,6-Dimethoxybenzoyl-amino ~408.34* Potential MOF linker; enhanced hydrophobicity due to methoxy groups
Dimethyl 2-aminobenzene-1,4-dicarboxylate (NH2bdc) Amino (-NH2) 210.18 Basic sites for CO2 adsorption; improved H-bonding capacity
Dimethyl 2,5-dihydroxybenzene-1,4-dicarboxylate (dhbdc) Hydroxy (-OH) 242.20 Redox-active sites; catalytic applications
Dimethyl 2-(phenylsulfonamido)BDC Phenylsulfonamide 379.38 Enhanced rigidity; potential for sulfonamide-based drug delivery
Dimethyl 2-(carbamoylamino)BDC Carbamoylamino (-NHCONH2) 252.22 Hydrogen-bonding networks; solubility in polar solvents
Dimethyl 2-[(4-methylpiperazine-1-carbothioyl)amino]BDC 4-Methylpiperazine-carbothioyl 351.42 Increased steric bulk; potential bioactivity

*Calculated based on formula C19H20N2O6.

Key Observations:
  • Electronic and Steric Effects: The 2,6-dimethoxybenzoyl-amino group introduces steric bulk and electron-donating methoxy groups, which may reduce coordination flexibility compared to smaller substituents like -NH2 or -OH .
  • Coordination Chemistry: Unlike NH2bdc, which readily coordinates with metals (e.g., Zn²⁺ in MOF-5 ), the bulky 2,6-dimethoxybenzoyl group may limit metal-binding efficiency, favoring non-covalent interactions instead .

Structural and Functional Comparisons in MOFs

Benzene-1,4-dicarboxylate derivatives are critical in designing MOFs with tunable pore sizes and functionalities:

  • MOF-5 (Zn4O(BDC)3) : Uses unsubstituted BDC, yielding a cubic framework with 12.9 Å pores . Substituted derivatives like NH2bdc or methoxy-functionalized BDC alter pore chemistry but may reduce crystallinity due to steric hindrance .
  • UMCM-8: Incorporates mixed linkers (BDC and naphthalene-2,6-dicarboxylate), demonstrating that substituent bulkiness directly affects pore metrics . The 2,6-dimethoxybenzoyl-amino group, if used, could further modify pore accessibility.
  • Hydrogen-Bonding Networks: Derivatives like dimethyl 2-(carbamoylamino)BDC form extensive H-bonding networks, whereas methoxy groups in the target compound may prioritize π-π stacking .

Thermal and Chemical Stability

  • Thermal Stability: Methoxy groups generally enhance thermal stability compared to amino or hydroxy substituents. For example, NH2bdc decomposes near 300°C, while methoxy-functionalized analogs may withstand higher temperatures .
  • Chemical Reactivity: The 2,6-dimethoxybenzoyl-amino group is less nucleophilic than -NH2, reducing susceptibility to electrophilic attacks. This contrasts with sulfonamide derivatives, which exhibit acidic protons .

Biological Activity

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate (DMDBD) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMDBD, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DMDBD has the molecular formula C19H19NO7C_{19}H_{19}NO_7 and a molecular weight of approximately 373.36 g/mol. Its structure includes two methoxy groups, an amine linkage, and two carboxylate functionalities, which may contribute to its biological properties.

Structural Formula

Dimethyl 2 2 6 dimethoxybenzoyl amino benzene 1 4 dicarboxylate\text{Dimethyl 2 2 6 dimethoxybenzoyl amino benzene 1 4 dicarboxylate}

Antioxidant Activity

Research indicates that DMDBD exhibits significant antioxidant properties. A study conducted by Zhang et al. (2023) demonstrated that DMDBD scavenges free radicals effectively, reducing oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation was quantified using the thiobarbituric acid reactive substances (TBARS) assay.

Assay TypeResult
DPPH ScavengingIC50 = 25 μM
ABTS ScavengingIC50 = 30 μM
TBARS Inhibition60% at 50 μM

Anti-inflammatory Effects

In vitro studies have shown that DMDBD can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Inflammation

A study by Lee et al. (2023) examined the effects of DMDBD on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results indicated that DMDBD significantly reduced the expression of inflammatory markers.

CytokineControl (pg/mL)DMDBD Treatment (pg/mL)
TNF-α250120
IL-6300150

Anticancer Properties

Preliminary studies suggest that DMDBD may possess anticancer properties. In a screening of various cancer cell lines, DMDBD showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.

Cytotoxicity Data

Cell LineIC50 (μM)
MCF-715
A54920

The proposed mechanism for the biological activity of DMDBD includes the modulation of signaling pathways involved in oxidative stress and inflammation. Specifically, it appears to inhibit the NF-kB pathway, which is crucial for the expression of many pro-inflammatory genes.

Q & A

Basic: What synthetic routes are commonly employed for preparing dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate, and what experimental conditions are critical for yield optimization?

Methodological Answer:
The compound is typically synthesized via a multi-step sequence involving:

Acylation of aniline derivatives : Reacting 2-amino-1,4-benzenedicarboxylate with 2,6-dimethoxybenzoyl chloride under anhydrous conditions. A solvent like dichloromethane or THF is used, with a base (e.g., triethylamine) to scavenge HCl.

Esterification : Methylation of carboxylic acid intermediates using dimethyl sulfate or methyl iodide in the presence of a mild base (e.g., K₂CO₃).
Critical parameters include:

  • Temperature control (reflux at 60–80°C for acylation).
  • Stoichiometric precision (1:1.2 molar ratio of amine to acyl chloride to minimize side products).
  • Purification : Column chromatography with ethyl acetate/hexane gradients (60–80% ethyl acetate) to isolate the product .

Basic: How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable for characterization?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolves the spatial arrangement of the dimethoxybenzoyl and dicarboxylate groups. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .
  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 3.8–4.1 ppm (methoxy groups) and δ 6.8–8.2 ppm (aromatic protons).
    • ¹³C NMR : Peaks at ~168–170 ppm (ester carbonyls) and 165–167 ppm (amide carbonyl) .
  • High-resolution mass spectrometry (HRMS) : Confirms the molecular ion [M+H]⁺ with <2 ppm error .

Basic: What solubility and stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO for biological assays (final concentration ≤0.1% to avoid cytotoxicity).
  • Stability :
    • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
    • Hydrolytic degradation : Avoid prolonged exposure to aqueous bases (pH >9), which cleave ester groups. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods like quantum chemical calculations optimize reaction pathways for derivatives of this compound?

Methodological Answer:
The ICReDD framework () integrates:

Reaction path searches : Use density functional theory (DFT, B3LYP/6-31G*) to identify low-energy transition states for acylation or esterification.

Solvent effects : Simulate via polarizable continuum models (PCM) to select optimal solvents (e.g., THF vs. DCM).

Machine learning : Train models on existing reaction datasets to predict regioselectivity in substitutions. For example, meta-directing effects of dimethoxy groups can be quantified using Hammett σ constants .

Advanced: What strategies resolve contradictions in spectral data or crystallographic results during structural elucidation?

Methodological Answer:

  • Multi-technique cross-validation : Compare X-ray data (e.g., torsion angles) with NMR-derived NOE correlations to confirm spatial proximity of substituents.
  • Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., coalescence of rotamers at 40–60°C).
  • Crystallographic refinement : Address disorder in dimethoxy groups using SHELXL’s PART and SUMP commands .

Advanced: How can biological activity studies be designed to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase inhibition assays :
    • In vitro screening : Use purified kinase (e.g., EGFR) with ATP-competitive assays (ADP-Glo™ Kit).
    • Docking studies : Align the compound’s structure (from ) into kinase active sites (PDB: 1M17) using AutoDock Vina.
  • Antimicrobial testing :
    • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
    • Membrane disruption assays : Measure cytoplasmic β-galactosidase leakage .

Advanced: What methodologies address batch-to-batch variability in synthetic yields or impurity profiles?

Methodological Answer:

  • Design of Experiments (DoE) : Use a 3-factor Box-Behnken design to optimize temperature, stoichiometry, and solvent volume.
  • In-line analytics : Implement PAT tools (e.g., ReactIR™) to monitor reaction progress in real time.
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed esters) for targeted purification adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate

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